

The Role of GPX4 Inhibition in Ferroptosis Induction: A Technical Guide

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Compound of Interest

Compound Name: *Gpx4/cdk-IN-1*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. [1] At the heart of the cellular defense mechanism against this process is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme that neutralizes lipid hydroperoxides within biological membranes.[1][2] Inhibition of GPX4, either directly or indirectly, disrupts the delicate redox balance, leading to the accumulation of toxic lipid reactive oxygen species (ROS) and culminating in cell death.[3] This guide provides an in-depth technical overview of the central role of GPX4 inhibition in inducing ferroptosis, detailing the core signaling pathways, summarizing quantitative data from key studies, and providing standardized experimental protocols for researchers in the field. Understanding these mechanisms is paramount for leveraging ferroptosis in therapeutic strategies, particularly for targeting therapy-resistant cancers.[4][5]

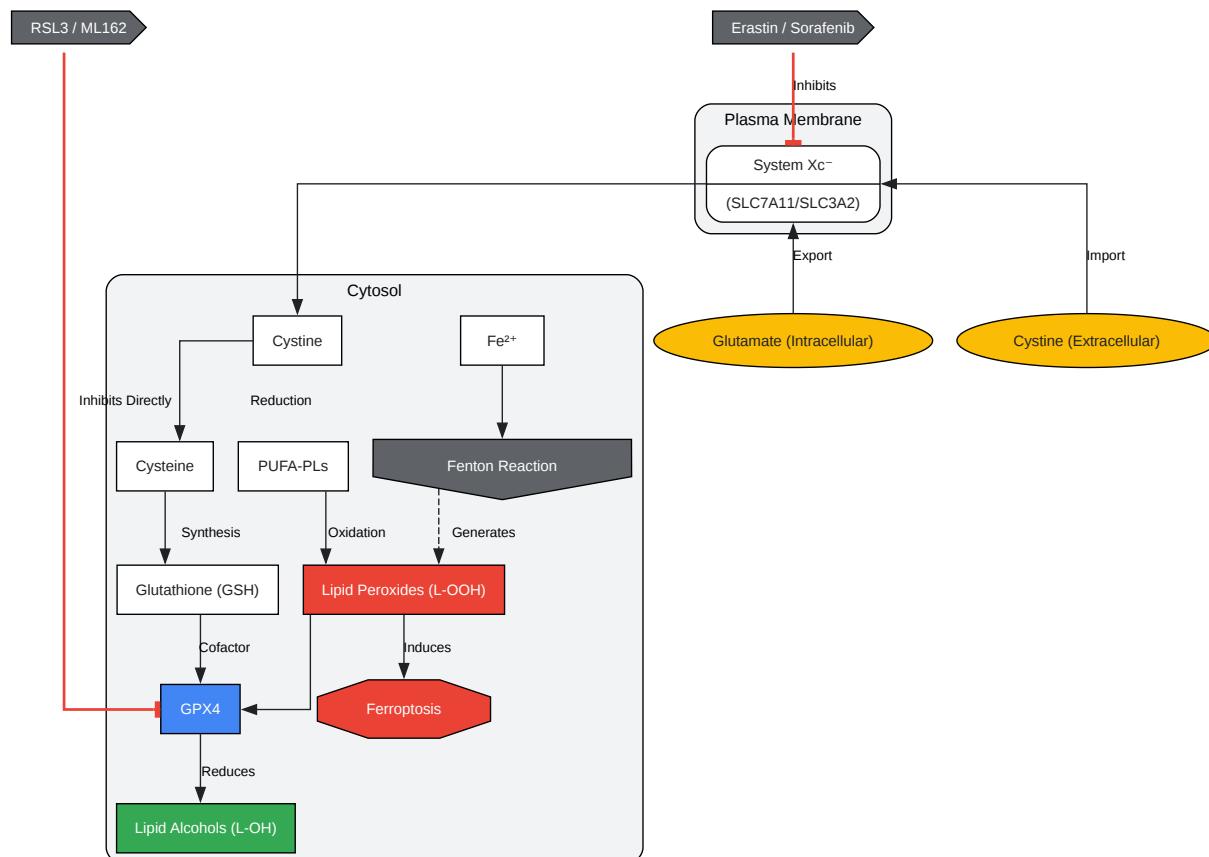
The Core Mechanism: The System Xc^- /GSH/GPX4 Axis

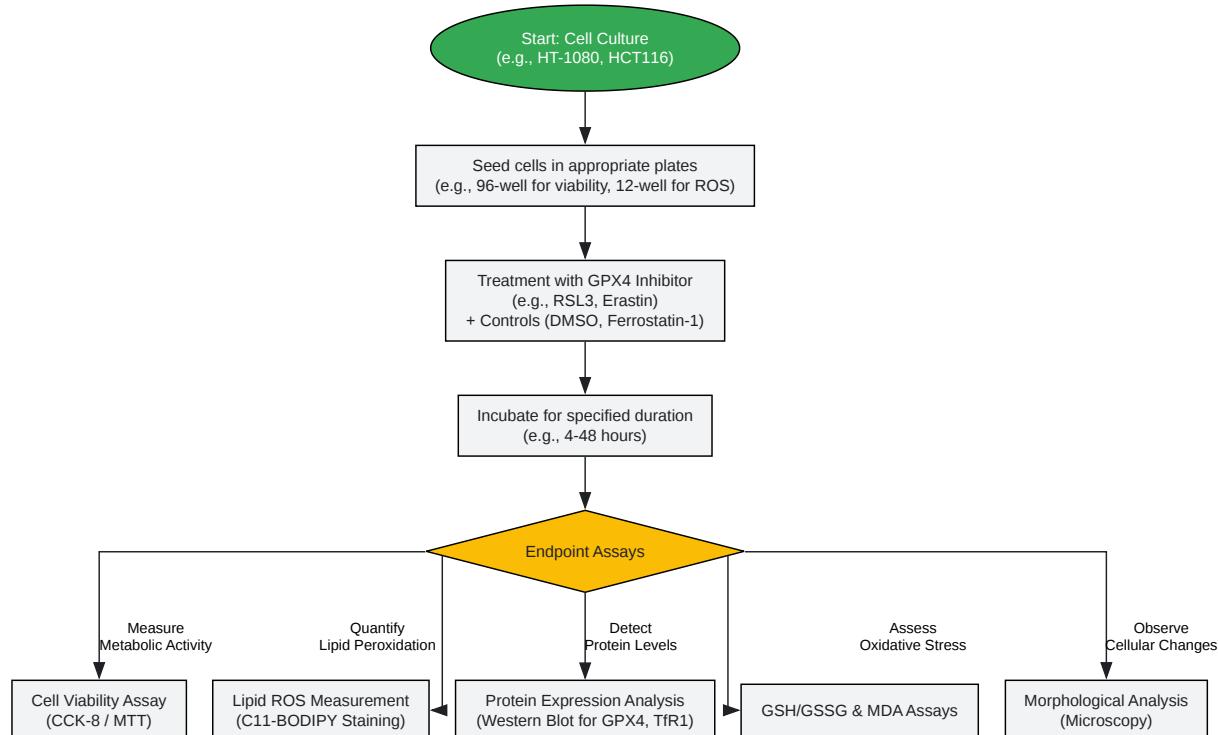
The canonical pathway preventing ferroptosis is the System Xc^- /glutathione (GSH)/GPX4 axis. [6] This pathway ensures the detoxification of lipid peroxides, which are the primary executioners of ferroptotic cell death.

- Cystine Uptake: The process begins with the System Xc⁻ antiporter (composed of SLC7A11 and SLC3A2 subunits) importing extracellular cystine while exporting intracellular glutamate. [7]
- GSH Synthesis: Inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[8]
- GPX4 Activity: GPX4 utilizes two molecules of GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation chain reaction.[3][9]

Inhibition at any key node of this axis can trigger ferroptosis. GPX4 stands as the central regulator; its inactivation is a direct and definitive step towards inducing this cell death modality. [10]

Signaling Pathway Diagram



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